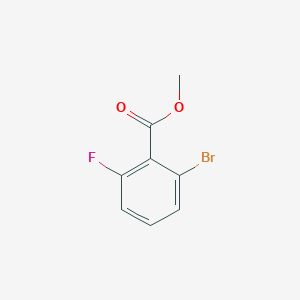

Methyl 2-bromo-6-fluorobenzoate

Description

Significance of Halogenation in Aromatic Systems in Organic Chemistry

Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a compound, is a fundamental transformation in organic chemistry. fiveable.me When applied to aromatic systems like benzene (B151609), it dramatically alters the molecule's electronic properties and reactivity. Halogens exert a dual electronic effect: they are electronegative and thus withdraw electron density from the aromatic ring through the sigma bond (inductive effect), while also donating electron density through their lone pairs via resonance (mesomeric effect).

This interplay of effects makes halogenated aromatics crucial intermediates. fiveable.me They are precursors for a multitude of reactions, including nucleophilic aromatic substitution and, most notably, metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are cornerstone methods for constructing complex organic molecules from simpler building blocks. The specific halogen used also plays a critical role; for instance, the reactivity of halogens in these reactions generally follows the trend I > Br > Cl > F. numberanalytics.com

Overview of Benzoate (B1203000) Esters as Versatile Synthetic Intermediates

Benzoate esters are derivatives of benzoic acid and are widely utilized in organic synthesis. ontosight.aiorganic-chemistry.org The ester group is generally considered a deactivating substituent in electrophilic aromatic substitution, meaning it makes the aromatic ring less reactive towards electrophiles. stackexchange.com However, the ester functionality itself is a valuable site for chemical modification. It can undergo hydrolysis to regenerate the carboxylic acid, reduction to form benzyl (B1604629) alcohols, or reaction with Grignard reagents to yield tertiary alcohols.

Furthermore, the ester can act as a protecting group for the carboxylic acid, allowing other transformations to be carried out on the molecule without affecting the acid functionality. organic-chemistry.org Their stability, ease of preparation through methods like Fischer esterification, and the array of transformations they can undergo make benzoate esters indispensable tools for the synthetic chemist. ontosight.aiyoutube.com

Research Rationale for Investigating Methyl 2-bromo-6-fluorobenzoate

The specific substitution pattern of this compound makes it a compound of significant academic and industrial interest. The presence of two different halogens (bromine and fluorine) at the ortho positions relative to the methyl ester group creates a unique electronic and steric environment. This ortho-dihalogenation provides distinct reactive handles for sequential and site-selective cross-coupling reactions.

The bromine atom is significantly more reactive than the fluorine atom in typical palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position while leaving the C6-fluorine bond intact. The fluorine atom, in turn, can influence the molecule's conformational preferences, lipophilicity, and metabolic stability, properties that are highly relevant in the design of agrochemicals and pharmaceuticals. The ester group can be later transformed into other functional groups, making this compound a versatile building block for constructing highly substituted and complex aromatic structures.

Scope and Objectives of Academic Inquiry on this compound

Academic investigation into this compound focuses on several key areas. A primary objective is to develop and optimize synthetic routes to this key intermediate, often starting from commercially available materials like 2-bromo-6-fluorobenzoic acid. google.comsigmaaldrich.com Researchers aim to understand and exploit its unique reactivity profile, particularly the differential reactivity of the C-Br and C-F bonds in cross-coupling chemistry.

The overarching goal is to utilize this molecule as a strategic starting material for the synthesis of more complex target molecules, such as novel ligands for catalysis, advanced materials, or biologically active compounds. nih.govrsc.org The study of its spectroscopic and physicochemical properties provides fundamental data that underpins its synthetic applications and allows for comparison with related halogenated benzoate esters. nih.gov

Physicochemical Properties of this compound

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| CAS Number | 820236-81-5 |

| IUPAC Name | This compound |

| Monoisotopic Mass | 231.95352 Da |

| Data sourced from PubChem. nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-bromo-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQFXIYFLBBLQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479861 | |

| Record name | METHYL 2-BROMO-6-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

820236-81-5 | |

| Record name | METHYL 2-BROMO-6-FLUOROBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromo-6-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Bromo 6 Fluorobenzoate and Analogs

Grignard Reagent-Mediated Syntheses

A common approach involves the use of a Grignard reagent. ambeed.com One such method starts with 1,2-dibromo-3-fluorobenzene. google.com This starting material is dissolved in tetrahydrofuran (B95107) (THF) and treated with isopropylmagnesium chloride at a low temperature of -40°C. google.com The resulting Grignard reagent is then reacted with dry ice (solid carbon dioxide) followed by hydrolysis to produce 2-bromo-6-fluorobenzoic acid. google.com

| Starting Material | Reagents | Temperature | Product |

| 1,2-dibromo-3-fluorobenzene | 1. Isopropylmagnesium chloride, THF2. Dry Ice3. Hydrolysis | -40°C | 2-bromo-6-fluorobenzoic acid |

Multi-Step Synthesis from o-Fluorobenzonitrile

The initial nitration step involves reacting o-fluorobenzonitrile with a nitrating agent, such as nitric acid or potassium nitrate, in the presence of sulfuric acid at a controlled temperature of -2 to 2°C. google.com This is followed by reduction of the nitro group, bromination, a diazotization reaction to remove the amino group, and finally hydrolysis to yield 2-bromo-6-fluorobenzoic acid. google.com

| Step | Reaction | Key Reagents | Temperature |

| 1 | Nitration | Nitric acid or Potassium nitrate, Sulfuric acid | -2 to 2°C |

| 2 | Nitro Reduction | Not specified | Not specified |

| 3 | Bromination | Not specified | Not specified |

| 4 | Diazo-deamination | Sodium nitrite, Sulfuric acid, Copper sulfate | 0 to 10°C, then 75°C |

| 5 | Hydrolysis | Not specified | Not specified |

Lithium Diisopropylamide (LDA)-Mediated Approaches

A third synthetic route utilizes 1-bromo-3-fluorobenzene (B1666201) as the starting material. google.com This compound is dissolved in tetrahydrofuran (THF) and treated with lithium diisopropylamide (LDA) at a significantly lower temperature of -78°C for one hour. google.com Following this, dry ice is introduced, and the reaction is allowed to proceed for two hours to form 2-bromo-6-fluorobenzoic acid. google.com

| Starting Material | Reagents | Temperature | Reaction Time | Product |

| 1-bromo-3-fluorobenzene | 1. Lithium diisopropylamide, THF2. Dry Ice | -78°C | 1 hour (LDA), 2 hours (Dry Ice) | 2-bromo-6-fluorobenzoic acid |

Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Bromo 6 Fluorobenzoate

Reaction Kinetics and Thermodynamic Analysis

The rate at which a chemical reaction proceeds and the position of its equilibrium are governed by its kinetics and thermodynamics, respectively. For reactions involving methyl 2-bromo-6-fluorobenzoate, these parameters are significantly influenced by the nature of the substituents on the aromatic ring. While specific kinetic and thermodynamic data for reactions of this compound are not extensively reported in the literature, we can infer its behavior based on well-established principles of physical organic chemistry and studies on analogous compounds.

In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, the reaction rate is often dependent on the concentration of the palladium catalyst, the aryl halide, and the organoboron reagent. The rate-determining step in the catalytic cycle for many cross-coupling reactions is the oxidative addition of the aryl halide to the palladium(0) complex. libretexts.org The presence of both a bromine and a fluorine atom ortho to the ester group in this compound introduces significant steric hindrance, which can be expected to decrease the rate of oxidative addition compared to less substituted aryl halides.

Table 1: Hypothetical Kinetic Data for the Suzuki-Miyaura Coupling of Various Aryl Bromides

| Aryl Bromide | Relative Rate Constant (k_rel) | Activation Energy (Ea, kJ/mol) |

| Phenyl bromide | 1.0 | 75 |

| 2-Bromotoluene | 0.6 | 80 |

| This compound | 0.3 (estimated) | 85 (estimated) |

| 2,6-Dimethylbromobenzene | 0.1 | 90 |

This table presents hypothetical data based on general trends in organic chemistry. The values for this compound are estimations to illustrate the expected steric and electronic effects.

Elucidation of Transition State Structures and Reaction Pathways

The transition state is a fleeting, high-energy arrangement of atoms that exists for a fraction of a second as reactants transform into products. Understanding the structure of the transition state is crucial for explaining reaction rates and selectivity. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the geometries and energies of transition states.

For a palladium-catalyzed cross-coupling reaction of this compound, the transition state for the oxidative addition step would involve the palladium atom inserting into the carbon-bromine bond. The geometry of this transition state would be significantly influenced by the steric bulk of the ortho-fluoro and ortho-ester groups, which would likely lead to a more distorted and higher-energy transition state compared to a less hindered substrate.

The reaction pathway for a typical Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Electronic and Steric Influence of Bromo, Fluoro, and Ester Substituents on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its three substituents:

Bromo (Br) group: Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I). However, as a halogen, it also possesses lone pairs of electrons that can be donated into the aromatic ring through resonance (+R effect). In the context of electrophilic aromatic substitution, it is a deactivating but ortho-, para-directing group. In nucleophilic aromatic substitution and cross-coupling reactions, the carbon-bromine bond is the reactive site.

Fluoro (F) group: Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect (-I). Like bromine, it has a resonance-donating effect (+R), but due to the poor energy match between the 2p orbital of carbon and the 2p orbital of fluorine, the inductive effect dominates. This makes the carbon to which it is attached electron-deficient.

Methyl Ester (-COOCH₃) group: The ester group is strongly electron-withdrawing, both inductively and through resonance (-I, -R). This deactivates the aromatic ring towards electrophilic attack and makes the ortho and para positions particularly electron-poor.

The combined electronic effect of these three substituents makes the aromatic ring of this compound electron-deficient. Sterically, the presence of two ortho substituents (fluoro and bromo) to the ester group creates significant steric hindrance around the reactive C-Br bond. This "ortho effect" can significantly slow down reactions that require attack at this position, such as the oxidative addition step in cross-coupling reactions. chemrxiv.org

Catalytic Mechanisms in Metal-Mediated Transformations

Palladium-catalyzed cross-coupling reactions are the most common transformations involving aryl halides like this compound. The general mechanism for these reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, follows a similar catalytic cycle.

Table 2: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description | Intermediate Species |

| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond. libretexts.org | Aryl-Pd(II)-Br complex |

| Transmetalation | The nucleophilic coupling partner transfers its organic group to the Pd(II) center. | Di-organo-Pd(II) complex |

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated, regenerating the Pd(0) catalyst. libretexts.org | Product and Pd(0) catalyst |

The choice of ligand on the palladium catalyst is crucial for the success of these reactions, especially with a sterically hindered substrate like this compound. Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps.

Solvent Effects on Reaction Outcomes and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate, yield, and selectivity. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize transition states, and in some cases, participate directly in the reaction mechanism.

For reactions involving polar intermediates, such as the charged species in the transition state of a nucleophilic aromatic substitution or the polar organopalladium complexes in cross-coupling reactions, polar aprotic solvents like DMF, DMSO, or THF are often preferred. These solvents can solvate the charged species, lowering the activation energy and accelerating the reaction. nih.gov

Advanced Spectroscopic Characterization Methodologies for Methyl 2 Bromo 6 Fluorobenzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 2-bromo-6-fluorobenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

¹H NMR spectroscopy provides information about the number, environment, and coupling of hydrogen atoms in a molecule. In the case of this compound, the aromatic region of the spectrum is of particular interest. The three aromatic protons are expected to exhibit distinct chemical shifts and coupling patterns due to the influence of the bromo, fluoro, and methoxycarbonyl substituents.

The expected ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OCH₃ | 3.9 - 4.0 | Singlet (s) | N/A |

| Ar-H | 7.2 - 7.6 | Multiplet (m) | Various |

The methyl protons of the ester group are expected to appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. The aromatic protons will likely appear as a complex multiplet between 7.2 and 7.6 ppm. The exact splitting pattern will depend on the magnitudes of the proton-proton and proton-fluorine coupling constants.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atom and the electronegativity of the attached atoms. The presence of the fluorine atom will also introduce C-F coupling, which can be observed in the spectrum.

The anticipated ¹³C NMR chemical shifts for this compound are presented in the following table:

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |

| C=O | 163 - 165 | Small (2-4 Hz) |

| C-F | 158 - 162 | Large (240-260 Hz) |

| C-Br | 115 - 120 | Moderate (5-10 Hz) |

| Ar-C | 125 - 135 | Variable |

| OCH₃ | 52 - 54 | N/A |

The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature. The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom.

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ar-F | -110 to -120 | Multiplet (m) |

The chemical shift is typically referenced to an external standard such as CFCl₃.

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the connectivity between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). HMBC is crucial for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons bearing the bromo and fluoro substituents, by observing their correlations with nearby protons. For instance, the methyl protons would be expected to show a correlation to the carbonyl carbon.

The magnitudes of long-range heteronuclear coupling constants between carbon and hydrogen atoms (ⁿJCH, where n > 1) can provide valuable information for determining the regiochemistry of substituted aromatic rings. In the case of this compound and its derivatives, the three-bond C-H coupling constants (³JCH) are particularly useful. The Karplus relationship describes the dependence of ³JCH on the dihedral angle between the coupled nuclei. In aromatic systems, the magnitude of ³JCH can also be correlated with the substitution pattern. By carefully analyzing the long-range correlations in an HMBC spectrum and measuring the coupling constants, it is possible to unambiguously confirm the relative positions of the substituents on the benzene (B151609) ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Key fragmentation pathways for this compound would likely involve:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion at [M-31]⁺.

Loss of the methoxycarbonyl group (-COOCH₃): This would lead to a fragment ion at [M-59]⁺.

Loss of a bromine atom (-Br): This would generate a fragment ion at [M-79/81]⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds. In the analysis of this compound, LC is first used to separate the compound from a mixture. The separated compound is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

Due to its high sensitivity and selectivity, LC-MS is particularly valuable for analyzing trace levels of compounds. rsc.org For this compound, which has a molecular weight of approximately 233.03 g/mol , LC-MS analysis would be expected to show a prominent molecular ion peak corresponding to this mass. nih.gov Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), one might observe the protonated molecule [M+H]⁺ or other adducts. The technique's ability to couple with high-resolution mass spectrometry further enhances its utility in confirming the elemental composition of the molecule and its derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential method for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this technique, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), leading to fragmentation.

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular "fingerprint," allowing for structural elucidation and identification. For a related compound, Methyl 2-bromobenzoate, the mass spectrum shows characteristic peaks that can be used to infer the fragmentation pattern of this compound. nih.govnist.gov The presence of bromine is often indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) for bromine-containing fragments.

Table 1: Illustrative GC-MS Fragmentation Data for the Related Compound Methyl 2-bromobenzoate

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| 214/216 | Molecular ion peak [M]⁺, showing the isotopic pattern of bromine |

| 183/185 | Loss of the methoxy group (-OCH₃) |

| 155/157 | Loss of the carbomethoxy group (-COOCH₃) |

| 77 | Phenyl cation [C₆H₅]⁺ |

| 51 | C₄H₃⁺ fragment |

Note: This data is for Methyl 2-bromobenzoate and is presented to illustrate a typical fragmentation pattern for this class of compounds. nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. Unlike nominal mass spectrometry which provides integer masses, HRMS can measure m/z values to several decimal places.

For this compound, the calculated monoisotopic mass is 231.95352 Da. nih.gov HRMS can experimentally verify this exact mass, which allows for the unambiguous determination of the molecular formula, C₈H₆BrFO₂. This level of precision is crucial for distinguishing between isomers or compounds with very similar nominal masses, making HRMS an indispensable tool for confirming the identity of newly synthesized derivatives or for identifying unknown analytes in complex mixtures.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. nih.gov The resulting FTIR spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, characteristic vibrational bands can be predicted.

Table 2: Predicted Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | Aromatic Ring | 3100 - 3000 |

| C-H stretching (methyl) | -OCH₃ | 2950 - 2850 |

| C=O stretching (ester) | -COOCH₃ | 1730 - 1715 |

| C=C stretching (aromatic) | Aromatic Ring | 1600 - 1450 |

| C-O stretching (ester) | -COOCH₃ | 1300 - 1100 |

| C-F stretching | Aryl-F | 1250 - 1120 |

| C-Br stretching | Aryl-Br | 600 - 500 researchgate.net |

Note: These are general ranges and the exact positions can be influenced by the specific electronic environment of the molecule.

Near-Infrared Fourier-Transform (NIR-FT) Raman Spectroscopy

Near-Infrared Fourier-Transform (NIR-FT) Raman spectroscopy is a complementary vibrational technique to FTIR. wallonie.be It involves irradiating a sample with a monochromatic laser in the near-infrared region and detecting the scattered light. researchgate.net The key advantage of using a NIR laser is the significant reduction of fluorescence, a common problem in conventional Raman spectroscopy that can obscure the Raman signal. researchgate.netsemanticscholar.org

While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes, often produce strong signals in Raman spectra. The combination of FTIR and Raman provides a more complete picture of the molecule's vibrational modes. researchgate.net

Vibrational Spectral Analysis for Structural and Electronic Contributions

A comprehensive understanding of the vibrational spectra of this compound and its derivatives is achieved by combining experimental data with theoretical calculations, often using Density Functional Theory (DFT). nih.govnih.gov This approach allows for a detailed assignment of the observed vibrational bands to specific atomic motions within the molecule.

By calculating the potential energy distribution (PED), each vibrational mode can be quantitatively described in terms of the contributions from different internal coordinates (bond stretching, angle bending, etc.). nih.gov This analysis provides unambiguous assignments for even complex spectra.

Furthermore, these studies reveal how substituents on the aromatic ring influence the molecular structure and electronic properties. For instance, the positions of the electron-withdrawing bromine and fluorine atoms affect the bond lengths and angles of the benzene ring and the attached ester group. nih.gov These structural changes, in turn, cause shifts in the vibrational frequencies of the C=C, C-H, and C=O bonds. Analyzing these shifts provides valuable insight into the electronic effects (inductive and resonance) exerted by the substituents, contributing to a deeper understanding of the molecule's chemical reactivity and properties. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the preliminary characterization of aromatic compounds like this compound. The method relies on the absorption of ultraviolet or visible light by the molecule, which excites electrons from the ground state to higher energy orbitals. The benzene ring within the molecule, substituted with a bromo, a fluoro, and a methyl ester group, acts as a chromophore.

While specific, detailed UV-Vis absorption spectra for this compound are not extensively documented in publicly available literature, the expected spectral characteristics can be inferred from its structure. Aromatic systems typically exhibit strong absorption bands in the UV region. For substituted benzoates, two primary absorption bands are expected: the E2-band (ethylenic) around 200-230 nm and the B-band (benzenoid) around 260-290 nm. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the electronic effects of the substituents (–Br, –F, and –COOCH₃) and the solvent used for analysis. UV-Vis spectroscopy serves as a cost-effective and rapid method for confirming the presence of the aromatic nucleus and can be used for quantitative analysis if a suitable calibration is performed.

Chromatographic and Other Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. Given its molecular structure, a reversed-phase HPLC (RP-HPLC) method is most suitable for its analysis. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase.

Although specific application notes detailing the HPLC analysis of this compound are not readily found in peer-reviewed journals, a typical method can be proposed. The separation would be based on the compound's partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector set to a wavelength where the analyte exhibits significant absorbance, as determined by its UV-Vis spectrum. The retention time under specific conditions is a key identifier for the compound, while the peak area is proportional to its concentration.

Below is a table of typical starting parameters for the development of an HPLC method for this compound.

| Parameter | Suggested Condition | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides a nonpolar stationary phase for effective separation of moderately polar organic compounds. |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water | Acetonitrile acts as the organic modifier to elute the compound from the C18 column. |

| Detector | UV-Vis Diode Array Detector (DAD) | Set at a wavelength of maximum absorbance (e.g., ~210 nm or ~270 nm) for high sensitivity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns to ensure good peak shape and resolution. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |

| Column Temp. | 30 °C | Maintained temperature ensures reproducible retention times. |

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and highly sensitive method for the analysis of volatile and thermally stable compounds such as this compound. ambeed.com The technique separates components of a mixture based on their boiling points and interactions with the stationary phase within a capillary column. researchgate.netambeed.com

In GC-FID, the sample is vaporized and carried by an inert gas through the column. After separation, the compound elutes from the column and enters a hydrogen-air flame, where organic molecules are pyrolyzed to produce ions. ambeed.com The resulting electrical current is measured, amplified, and recorded as a peak in the chromatogram. The area of this peak is directly proportional to the quantity of the compound present. ambeed.com This method is particularly useful for determining the purity of the compound with respect to other volatile organic impurities.

The following table outlines plausible parameters for a GC-FID analysis.

| Parameter | Suggested Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | A common, low-polarity column suitable for a wide range of aromatic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte upon injection. |

| Detector Temp. | 280 °C | Prevents condensation of the analyte as it enters the detector. |

| Oven Program | Start at 100°C, ramp to 250°C at 10°C/min | A temperature ramp allows for the separation of compounds with different boiling points. |

| Injection Mode | Split (e.g., 25:1) | A split injection is used for concentrated samples to prevent detector saturation. researchgate.net |

Capillary Zone Electrophoresis (CZE), also known as Capillary Electrophoresis (CE), is an analytical technique that separates components based on their charge-to-size ratio in an electric field. ucl.ac.uk While CZE is highly effective for charged species like ions and biological macromolecules, its application to neutral molecules like this compound requires modification of the technique, typically through Micellar Electrokinetic Chromatography (MEKC). In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudostationary phase, allowing for the separation of neutral analytes based on their partitioning into these micelles.

Studies have demonstrated the utility of CZE for the separation of related compounds such as halobenzoates. researchgate.net This indicates the potential applicability of the technique for analyzing this compound, likely for purity assessment or in complex matrixes where the high efficiency of CE could be advantageous. The output, an electropherogram, provides information on migration time and peak area, analogous to a chromatogram. ucl.ac.uk

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. For a halogenated compound like this compound, the analysis would typically focus on carbon and hydrogen (CH) content. The percentages of other elements like oxygen, bromine, and fluorine are usually determined by difference or by separate specific analytical methods. The experimental results are compared against the theoretical values calculated from the molecular formula to confirm the empirical formula and assess the sample's purity.

The theoretical elemental composition of this compound (C₈H₆BrFO₂) is presented in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Theoretical Mass Percentage (%) |

| Carbon | C | 12.011 | 233.03 | 41.22% |

| Hydrogen | H | 1.008 | 233.03 | 2.59% |

| Bromine | Br | 79.904 | 233.03 | 34.29% |

| Fluorine | F | 18.998 | 233.03 | 8.15% |

| Oxygen | O | 15.999 | 233.03 | 27.46% |

Applications of Methyl 2 Bromo 6 Fluorobenzoate in Medicinal Chemistry and Drug Discovery

A Versatile Precursor in Complex Syntheses

The chemical architecture of Methyl 2-bromo-6-fluorobenzoate, characterized by the presence of bromine and fluorine atoms on the benzene (B151609) ring, provides multiple reactive sites for chemists to exploit. This allows for its use as a foundational element in the construction of more intricate molecular frameworks. The bromine atom can participate in various cross-coupling reactions, a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The fluorine atom, on the other hand, can influence the electronic properties and metabolic stability of the final compound, often enhancing its pharmacological profile.

This compound serves as a key intermediate in the synthesis of a wide array of organic molecules. bldpharm.com Its utility as a building block is evident in its application in creating fluorinated and benzene-containing compounds, which are prevalent in many pharmaceutical agents. bldpharm.com The ability to introduce specific functional groups at defined positions on the aromatic ring makes this compound an invaluable tool for medicinal chemists aiming to design and synthesize novel drug candidates with high precision and efficiency.

Synthesis of Pharmacologically Active Derivatives

The true value of this compound in medicinal chemistry is demonstrated by its successful incorporation into the synthesis of a diverse range of pharmacologically active derivatives.

Anticancer Agents

Halogenated benzoates, including derivatives of this compound, have garnered significant attention for their potential as anticancer agents. researchgate.net Research has shown that these compounds can serve as precursors for the synthesis of novel anticancer drugs. nvchem.net For instance, related fluorinated benzoic acid building blocks are involved in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, a critical class of targeted cancer therapies. ossila.com The synthesis of various quinazoline (B50416) derivatives, some of which have been approved as anticancer drugs by the FDA, often involves precursors with similar structural motifs. nih.gov The strategic placement of the bromo and fluoro groups on the benzoate (B1203000) scaffold allows for the systematic modification and optimization of the molecule's anticancer activity.

Antidepressants

The development of new and more effective antidepressants is a major focus of pharmaceutical research. rsc.org this compound and its analogs are utilized as precursors in the synthesis of novel antidepressant molecules. nvchem.net The synthesis of various antidepressant drugs often relies on metal-catalyzed reactions, where halogenated aromatic compounds play a crucial role as starting materials. rsc.orgnih.gov The unique substitution pattern of this compound provides a template for creating compounds that can interact with key targets in the central nervous system, such as serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com

Antiviral Medications

The fight against viral diseases necessitates a continuous pipeline of new antiviral drugs. This compound serves as a valuable precursor in this area as well. nvchem.net For example, research into novel benzotriazole-based derivatives with antiviral activity against enteroviruses like Coxsackievirus B5 has utilized related halogenated starting materials. nih.gov The synthesis of analogues of existing HIV drugs, such as emivirine, has also involved the use of fluorobenzyl groups to enhance antiviral potency. nih.gov

Analgesics

The quest for potent and safe pain relief medications is ongoing. Derivatives of this compound have been explored as precursors for the synthesis of novel analgesics. nvchem.net Studies have shown that the modification of related chemical structures can lead to compounds with significant analgesic activity. nih.govnih.gov The strategic manipulation of the substituents on the aromatic ring, a process facilitated by the reactivity of the bromo and fluoro groups, allows for the fine-tuning of the molecule's pain-relieving properties.

Sphingosine-1-Phosphate (S1P) Receptor Agonists

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in regulating numerous physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function. Consequently, S1P receptor modulators have garnered significant attention as potential therapeutics for autoimmune diseases, such as multiple sclerosis.

While direct synthesis of S1P receptor agonists from this compound is not explicitly detailed in the provided search results, the synthesis of structurally related compounds often involves multi-step sequences where halogenated benzoic acid derivatives are key intermediates. For instance, the synthesis of FTY720 and IMMH002 analogues, which are prodrugs for S1P1 receptor agonists, involves the creation of a chiral 2-methyl-2-aminoethanol structure. nih.gov Although not a direct precursor, a compound like this compound could theoretically be modified through cross-coupling reactions to introduce the necessary pharmacophoric elements for S1P receptor activity. The bromine atom can be replaced with various functional groups via reactions like Suzuki or Buchwald-Hartwig couplings, while the ester can be hydrolyzed and converted to an amide or other functionalities. This strategic functionalization allows for the exploration of the chemical space around the S1P receptor binding pocket.

Pyridinylimidazole-Type p38α MAP Kinase Inhibitors

The p38α mitogen-activated protein (MAP) kinase is a key enzyme in the cellular signaling cascade that responds to inflammatory cytokines and cellular stress. Its inhibition has been a major focus in the development of treatments for inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

The development of pyridinylimidazole-based p38α MAP kinase inhibitors often utilizes substituted phenyl derivatives as starting materials. While the provided information does not directly link this compound to the synthesis of these specific inhibitors, the structural motifs present in this starting material are highly relevant. For example, in the synthesis of pyridopyridazin-6-one p38α MAP kinase inhibitors, various substituted phenyl compounds are employed to build the core scaffold. nih.gov The 2-bromo-6-fluoro substitution pattern of this compound offers a unique starting point for creating analogs with specific steric and electronic properties that can influence binding affinity and selectivity for the p38α kinase. The fluorine atom can form favorable interactions within the enzyme's active site, and the bromine atom serves as a handle for further chemical modifications to optimize the structure-activity relationship.

Oxadiazole Compounds for Neuropathic and Inflammatory Pain Treatment

Oxadiazole-containing compounds have shown promise as therapeutic agents for a variety of conditions, including neuropathic and inflammatory pain. The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups and is known for its metabolic stability and ability to participate in hydrogen bonding.

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often begins with the conversion of a carboxylic acid to an acyl hydrazide, which is then cyclized with a suitable reagent. researchgate.net In this context, this compound can be readily hydrolyzed to the corresponding 2-bromo-6-fluorobenzoic acid. This acid can then be converted to its acyl hydrazide, which serves as a key intermediate for the formation of the oxadiazole ring. The bromine and fluorine substituents on the phenyl ring can be strategically utilized to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which are crucial for its pharmacokinetic and pharmacodynamic profile in the context of pain management.

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure correlates with biological activity. The systematic modification of a lead compound allows medicinal chemists to identify key pharmacophoric elements and optimize properties such as potency, selectivity, and metabolic stability.

This compound is an ideal starting material for SAR studies due to its multiple points for chemical modification. The ester can be hydrolyzed and converted into a variety of amides, alcohols, or other functional groups. The bromine atom is particularly useful as it can be readily replaced using a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 2-position. The fluorine atom, while generally less reactive, can influence the acidity of adjacent protons and participate in important drug-receptor interactions through hydrogen bonding or dipole-dipole interactions. By systematically synthesizing and evaluating analogs with modifications at these positions, researchers can build a comprehensive SAR profile to guide the design of more potent and selective drug candidates.

Molecular Docking and Protein-Ligand Interaction Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the binding modes of potential drug candidates with their protein targets and to predict their binding affinities.

Derivatives synthesized from this compound are frequently subjected to molecular docking studies to rationalize their biological activity. For example, in the development of new anti-inflammatory agents, docking studies of 1,2,4-triazole (B32235) derivatives into the active sites of cyclooxygenase (COX) enzymes have been performed. csfarmacie.cz Similarly, derivatives of this compound could be docked into the binding sites of their respective targets, such as p38α MAP kinase or S1P receptors. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein. The 2-bromo-6-fluoro substitution pattern can significantly influence the binding conformation and affinity. The fluorine atom can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding or occupy a hydrophobic pocket. The insights gained from these computational studies are invaluable for the rational design of new analogs with improved binding characteristics.

Prodrug Design and Synthesis Strategies

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. Prodrug strategies are often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug, such as its solubility, permeability, stability, or to achieve targeted drug delivery.

This compound can serve as a precursor in the synthesis of prodrugs. For example, the ester functionality can be designed to be cleaved by specific enzymes in the target tissue, releasing the active carboxylic acid. Alternatively, the aromatic ring could be functionalized with a promoiety that is cleaved under specific physiological conditions, such as the hypoxic environment of tumors. nih.gov The synthesis of such prodrugs would involve modifying the this compound scaffold to incorporate the desired cleavable linker and promoiety. This approach allows for the fine-tuning of the drug's release profile and can help to minimize off-target effects.

Radiosynthesis Applications and Development of Imaging Agents (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiolabeled tracers to visualize and quantify physiological processes in vivo. The development of novel PET tracers is crucial for disease diagnosis, monitoring treatment response, and understanding disease mechanisms.

Applications in Agrochemical and Materials Science Research

Precursor in Agrochemical Synthesis

The structural characteristics of Methyl 2-bromo-6-fluorobenzoate make it a valuable precursor in the synthesis of agrochemicals. The presence of the bromine and fluorine atoms, along with the methyl ester group, allows for a variety of chemical modifications, leading to the creation of potent and selective active ingredients for crop protection.

Development of Herbicides and Pesticides

The synthesis of pyrazole-based herbicides, a significant class of modern agrochemicals, often involves fluorinated and brominated phenyl intermediates. For instance, the herbicide Fluazolate is a 5-pyrazolyl-benzoate derivative. tandfonline.com The general synthetic strategies for such compounds often involve the coupling of a substituted phenyl ring with a pyrazole (B372694) core. The bromine atom in this compound is particularly suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds in the synthesis of complex agrochemical molecules. researchgate.net

The following table outlines a representative, though not exhaustive, list of related agrochemical compounds and the potential role of this compound as a precursor.

| Target Agrochemical Class | Potential Synthetic Route Involving this compound | Key Reaction Type |

| Pyrazole-based Herbicides | Coupling with a substituted pyrazole boronic acid or ester. | Suzuki-Miyaura Coupling |

| Picolinic Acid Herbicides | Use as a building block for constructing the substituted phenyl moiety. | Various C-C and C-N bond-forming reactions |

Development of Novel Materials with Specific Properties

The same reactivity that makes this compound useful in agrochemical synthesis also lends itself to the creation of new materials with tailored properties. The ability to introduce a substituted phenyl group into a larger molecular structure is a key step in the design of functional materials.

Applications in Polymers and Liquid Crystals

While specific research detailing the incorporation of this compound into polymers is not prominent in publicly accessible literature, the fundamental reactivity of the molecule suggests its potential as a monomer or a modifying agent in the synthesis of specialty polymers. The bromo and fluoro substituents can influence properties such as thermal stability, flame retardancy, and chemical resistance.

The table below illustrates the general structure of benzoate-based liquid crystals and how this compound could be a starting point for their synthesis.

| General Structure of Benzoate (B1203000) Liquid Crystal | Potential Synthetic Role of this compound |

| R₁-Ph-COO-Ph-R₂ (where Ph is a phenyl ring and R are terminal groups) | Hydrolysis to 2-bromo-6-fluorobenzoic acid, followed by esterification with a substituted phenol. |

| R₁-Ph-COO-Ph-COO-Ph-R₂ (more complex structures) | Can serve as a building block for one of the benzoate units. |

Utilization as a Chemical Reagent or Catalyst Intermediate

Beyond its role as a precursor to final products, this compound serves as a versatile reagent in organic synthesis, enabling the construction of complex molecular architectures. Its utility is particularly evident in reactions that leverage the reactivity of the carbon-bromine bond.

The compound is a valuable substrate in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, are fundamental tools in modern organic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. The bromine atom on the aromatic ring of this compound can be readily substituted with a wide range of other functional groups, making it a key intermediate for building more complex molecules, including pharmaceutical intermediates. myskinrecipes.com

While not a catalyst itself, it can be used in the synthesis of ligands for metal catalysts. The specific electronic and steric properties imparted by the bromo and fluoro substituents can influence the performance of the final catalyst.

The following table provides examples of key chemical reactions where this compound can be utilized.

| Reaction Type | Role of this compound | Resulting Transformation |

| Suzuki-Miyaura Coupling | Aryl bromide source | Forms a new C-C bond by coupling with a boronic acid/ester. |

| Heck Reaction | Aryl halide source | Forms a new C-C bond by coupling with an alkene. |

| Buchwald-Hartwig Amination | Aryl bromide source | Forms a new C-N bond by coupling with an amine. |

| Grignard Reaction | Precursor (after conversion to Grignard reagent) | Forms a new C-C bond by reacting with an electrophile. |

Green Chemistry and Sustainable Synthesis Methodologies for Methyl 2 Bromo 6 Fluorobenzoate

Development of Environmentally Benign Synthetic Routes

The pursuit of environmentally benign synthetic routes for Methyl 2-bromo-6-fluorobenzoate is centered on reducing the use and generation of hazardous substances. Traditional chemical syntheses often involve harsh reagents and produce significant waste streams. Modern approaches, however, are exploring enzymatic catalysis as a promising green alternative.

Biocatalysis, particularly the use of halogenase enzymes, presents a potential pathway for the selective and efficient halogenation of aromatic compounds under mild, aqueous conditions. chemrxiv.orgmanchester.ac.ukbiorxiv.org These enzymes can offer high regioselectivity, which is crucial in the synthesis of specifically substituted molecules like this compound, thereby minimizing the formation of unwanted byproducts. manchester.ac.uk While the direct enzymatic synthesis of this compound has not been extensively documented in publicly available research, the broader success of halogenases in biocatalysis suggests a viable and more sustainable future direction for its production. chemrxiv.orgmanchester.ac.uknih.gov

Research into flavin-dependent halogenases, for instance, has demonstrated their capability to perform selective halogenation on a variety of substrates. chemrxiv.org The development of engineered halogenases could be tailored to accommodate the specific substrate, 2-fluoro-6-bromobenzoic acid or a related precursor, leading to a more direct and less wasteful synthesis of the target molecule. This enzymatic approach would operate at ambient temperatures and pressures, significantly reducing the energy footprint of the synthesis.

Atom Economy and Reaction Efficiency Enhancements

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A higher atom economy signifies a more sustainable process with less waste generation. The synthesis of this compound can be analyzed from this perspective to identify areas for improvement.

A potential synthetic route to this compound involves the bromination of 2-fluoro-5-aminobenzonitrile, followed by diazotization, deamination, hydrolysis, and finally esterification. google.com To illustrate the concept of atom economy, let's consider the final esterification step where 2-bromo-6-fluorobenzoic acid reacts with methanol to produce this compound and water.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 2-bromo-6-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | 1 | 219.01 |

| Methanol | CH₄O | 32.04 | 1 | 32.04 |

| Total Reactants | 251.05 | 251.05 |

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| This compound | C₈H₆BrFO₂ | 233.03 | 1 | 233.03 |

| Water | H₂O | 18.02 | 1 | 18.02 |

| Total Products | 251.05 | 251.05 |

The atom economy for this esterification step can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy = (233.03 / 251.05) x 100 ≈ 92.8%

Solvent Minimization and Exploration of Alternative Solvent Systems

The choice of solvent plays a critical role in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the minimization of solvent use and the exploration of safer, more environmentally friendly alternatives.

In a patented method for the preparation of the precursor, 2-bromo-6-fluorobenzoic acid, solvents such as ethanol, methanol, or ethyl acetate are utilized. google.com These solvents are generally considered to have a better environmental profile compared to halogenated hydrocarbons or other more hazardous solvents.

| Solvent | Boiling Point (°C) | Density (g/mL) | Environmental/Safety Considerations |

| Ethanol | 78.37 | 0.789 | Renewable resource, biodegradable, relatively low toxicity. |

| Methanol | 64.7 | 0.792 | Toxic and flammable, but biodegradable. |

| Ethyl Acetate | 77.1 | 0.902 | Relatively low toxicity, biodegradable, but flammable. |

Further improvements can be made by exploring alternative solvent systems. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer a non-toxic, non-flammable, and readily available alternative that can be easily removed from the reaction mixture by depressurization. Ionic liquids, which are salts that are liquid at low temperatures, have negligible vapor pressure and can often be recycled, although their toxicity and biodegradability must be carefully assessed. Water is another excellent green solvent, and the development of water-soluble catalysts could enable the synthesis of this compound to be conducted in an aqueous medium.

Energy Consumption Reduction Strategies in Synthetic Processes

Reducing energy consumption is a key aspect of making chemical manufacturing more sustainable. In the synthesis of this compound, several strategies can be employed to lower the energy input.

One of the primary ways to reduce energy consumption is through the use of catalysts. Catalysts accelerate reaction rates, often allowing processes to be run at lower temperatures and pressures than non-catalyzed reactions. For instance, the development of highly active esterification catalysts could reduce the temperature and time required for the final step in the synthesis.

Patent Landscape and Industrial Process Development Research

Analysis of Patented Synthetic Methods for Methyl 2-bromo-6-fluorobenzoate and its Precursors

The synthesis of this compound is primarily a two-stage process: the synthesis of its precursor, 2-bromo-6-fluorobenzoic acid, followed by its esterification.

The patent literature provides specific insights into the preparation of 2-bromo-6-fluorobenzoic acid. One notable patented method outlines a multi-step synthesis starting from o-fluorobenzonitrile google.com. This process involves a sequence of nitration, nitro reduction, bromination, diazo-deamination, and hydrolysis to yield the desired 2-bromo-6-fluorobenzoic acid google.com. This patented route is significant as it provides a clear pathway for the synthesis of the key precursor, with the final product being a yellow powdery substance with a purity of 98.8% google.com.

The subsequent step, the conversion of 2-bromo-6-fluorobenzoic acid to this compound, is typically achieved through Fischer esterification masterorganicchemistry.comresearchgate.net. This well-established reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid mdpi.com. While the Fischer esterification process itself is a fundamental and widely practiced chemical transformation, specific patents for the esterification of 2-bromo-6-fluorobenzoic acid are less common, as the method is considered standard organic synthesis. The reaction is reversible, and to achieve high yields, an excess of the alcohol (methanol) is often used, or the water generated during the reaction is removed masterorganicchemistry.com.

The following table summarizes the key patented synthetic step for the precursor:

| Starting Material | Key Transformation Steps | Product | Patent Reference |

| o-Fluorobenzonitrile | Nitration, Nitroreduction, Bromination, Diazo-deamination, Hydrolysis | 2-Bromo-6-fluorobenzoic acid | CN102795993A google.com |

Process Development for Industrial-Scale Production and Scale-up Challenges

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production presents several challenges that need to be addressed through careful process development. These challenges are common in the scale-up of chemical processes, particularly in the pharmaceutical and fine chemical industries.

Esterification Reaction Optimization: The Fischer esterification, while straightforward in principle, requires optimization for industrial-scale production. Key parameters that need to be controlled include reaction temperature, catalyst concentration, and the molar ratio of reactants. The reversible nature of the reaction is a significant hurdle. To drive the reaction to completion and maximize the yield of the ester, strategies such as using a large excess of methanol or continuous removal of water via azeotropic distillation are often employed.

Catalyst Selection and Removal: The choice of an acid catalyst is critical. While sulfuric acid is effective, its corrosive nature and the difficulty in its complete removal from the final product can be problematic. Alternative solid acid catalysts, such as ion-exchange resins, can offer advantages in terms of easier separation and reduced environmental impact, though their activity and stability under reaction conditions must be validated.

Heat and Mass Transfer: Scaling up from laboratory glassware to large industrial reactors significantly alters heat and mass transfer characteristics. Exothermic or endothermic reaction steps need to be carefully managed to maintain optimal temperature profiles and prevent runaway reactions or incomplete conversion. Efficient mixing is also crucial to ensure homogeneity and consistent reaction rates throughout the reactor.

Downstream Processing and Purification: The isolation and purification of this compound on a large scale require robust and efficient downstream processing. This typically involves neutralization of the acid catalyst, phase separation, and distillation or crystallization to achieve the desired purity. The choice of solvents for extraction and crystallization must be carefully considered for their efficiency, safety, and environmental impact.

Process Validation: As an intermediate for pharmaceutical manufacturing, the production process must be validated to ensure it consistently produces a product of the required quality. pyglifesciences.com This involves a three-stage process of process design, process qualification, and continued process verification. pyglifesciences.com Good Manufacturing Practices (GMP) must be adhered to throughout the production process to ensure the quality and safety of the final drug product suanfarma.com.

Quality Control and Purity Assessment Methodologies in Industrial Synthesis

Rigorous quality control (QC) is essential throughout the industrial synthesis of this compound to ensure the final product meets the stringent purity requirements for its intended applications. The QC process involves the analysis of raw materials, in-process controls, and final product testing.

Impurity Profiling: A critical aspect of quality control is the identification and quantification of impurities. Impurities can arise from starting materials, intermediates, by-products of the synthesis, or degradation products. nih.govijprajournal.com A comprehensive impurity profile is necessary to understand and control the quality of the final product.

Analytical Methodologies: A suite of analytical techniques is employed for the purity assessment of this compound. These methods are validated to ensure they are accurate, precise, and reliable for their intended purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of this compound and quantifying any impurities. ijprajournal.com A validated reverse-phase HPLC method can separate the main compound from related substances, allowing for precise and accurate assay and impurity determination. nih.govresearchgate.netresearchgate.net

Gas Chromatography (GC): GC is particularly useful for detecting and quantifying volatile impurities, such as residual solvents used in the synthesis and purification steps. Headspace GC-MS is a powerful tool for this purpose. nih.govresolvemass.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the final product and any isolated impurities. ijprajournal.com NMR provides detailed information about the molecular structure, confirming the identity of this compound and helping to characterize unknown impurities.

Mass Spectrometry (MS): Coupled with chromatographic techniques such as LC-MS and GC-MS, mass spectrometry provides molecular weight information that is crucial for the identification of impurities. nih.govresolvemass.caijprajournal.com

The following table outlines the primary analytical techniques used in the quality control of this compound:

| Analytical Technique | Purpose | Key Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity quantification | Percentage purity, levels of known and unknown impurities |

| Gas Chromatography (GC) | Analysis of volatile impurities | Residual solvent content |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and impurity identification | Molecular structure of the main compound and impurities |

| Mass Spectrometry (MS) | Identification of impurities | Molecular weight of the main compound and impurities |

In an industrial setting, these analytical methods are integrated into a comprehensive quality assurance program. This includes the implementation of in-process controls to monitor the progress of the reaction and ensure it remains within defined parameters. Final product release is contingent on the material meeting all pre-defined specifications for purity, impurity levels, and other quality attributes.

Future Research Directions and Emerging Methodologies

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic and steric environment of Methyl 2-bromo-6-fluorobenzoate, arising from the ortho-dihalo substitution pattern, presents fertile ground for the exploration of novel reactivity. The differential reactivity of the C-Br and C-F bonds, along with the influence of the adjacent ester group, can be exploited to achieve unprecedented chemical transformations.

Future research is likely to focus on:

Selective Cross-Coupling Reactions: Developing methodologies for the selective activation of either the C-Br or C-F bond will enable the sequential introduction of different functional groups. This will allow for the construction of highly complex and diverse molecular architectures from a single starting material. Palladium- and copper-catalyzed cross-coupling reactions, which are already staples in organic synthesis, will continue to be refined for greater selectivity with substrates like this compound.

Cascade Reactions: The design of cascade or domino reactions initiated by the selective functionalization of one of the halogen atoms could lead to the rapid and efficient synthesis of complex heterocyclic scaffolds. For instance, an initial coupling at the bromine position could be followed by an intramolecular cyclization involving the fluorine atom or the ester group.

Photoredox and Electrochemical Methods: The application of photoredox catalysis and electrosynthesis to this compound could unlock novel reaction pathways that are not accessible through traditional thermal methods. These techniques can generate highly reactive intermediates under mild conditions, potentially leading to new C-C and C-heteroatom bond formations.

| Potential Transformation | Key Area of Research | Anticipated Outcome |

| Sequential Suzuki-Miyaura Coupling | Selective C-Br vs. C-F bond activation | Synthesis of multi-substituted aromatic compounds |

| Intramolecular Buchwald-Hartwig Amination | Tandem cross-coupling and cyclization | Rapid access to novel nitrogen-containing heterocycles |

| Photoredox-mediated Arylation | Generation of radical intermediates | Formation of challenging C-C bonds under mild conditions |

Development of New Catalytic Systems for Efficient Synthesis

The sterically hindered nature of the ortho-dihalo substitution in this compound presents challenges for many standard catalytic systems. Therefore, a significant area of future research will be the development of new and more efficient catalysts tailored for such demanding substrates.

Key developments are anticipated in:

Ligand Design: The synthesis of novel phosphine, N-heterocyclic carbene (NHC), and other specialized ligands for transition metals like palladium and nickel will be crucial. These ligands will need to possess the right balance of steric bulk and electronic properties to facilitate oxidative addition and reductive elimination at the sterically congested reaction center.

Nanocatalysis: The use of metal nanoparticles as catalysts could offer enhanced reactivity and selectivity due to their high surface area and unique electronic properties. The development of well-defined and stable nanocatalysts could provide practical and recyclable solutions for the synthesis and functionalization of this compound.

Organocatalysis: Exploring the potential of metal-free organocatalysis for the transformation of this compound is another promising avenue. Organocatalysts can offer a more sustainable and cost-effective alternative to traditional metal-based catalysts for certain types of reactions.

Advanced Applications in Targeted Therapeutics and Personalized Medicine

Halogenated aromatic compounds are privileged scaffolds in medicinal chemistry, and this compound is a valuable starting material for the synthesis of biologically active molecules. Future research will likely see its increased application in the development of targeted therapeutics and personalized medicine.

Kinase Inhibitors: Many small-molecule kinase inhibitors, used in cancer therapy, feature substituted aromatic cores. The unique substitution pattern of this compound can be exploited to synthesize novel kinase inhibitors with improved potency and selectivity. The bromine and fluorine atoms can serve as handles for further functionalization to optimize binding to the target kinase.

PROTACs and Targeted Protein Degraders: Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that induce the degradation of specific proteins. This compound can serve as a key building block for the synthesis of the warhead component of PROTACs, which binds to the target protein.

Personalized Medicine: As our understanding of the genetic basis of diseases grows, the demand for tailor-made drugs is increasing. The versatility of this compound as a synthetic intermediate will be valuable in the rapid synthesis of libraries of compounds for screening against specific disease targets in a personalized medicine approach.

| Therapeutic Area | Potential Application of this compound Derivatives | Rationale |

| Oncology | Synthesis of novel kinase inhibitors | The dihalo-substitution allows for diverse functionalization to target the ATP-binding site of kinases. |

| Targeted Protein Degradation | Building block for PROTAC warheads | The aromatic scaffold can be elaborated to achieve high-affinity binding to target proteins. |

| Drug Discovery | Intermediate for library synthesis | Facilitates the rapid generation of diverse molecules for high-throughput screening. |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize how chemical synthesis is planned and executed. This compound, as a versatile building block, is well-positioned to benefit from these technological advancements.

Future integration of AI and ML will likely involve:

Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the structure of a complex target molecule and propose efficient synthetic routes starting from readily available building blocks like this compound. These tools can identify novel and non-intuitive synthetic pathways that a human chemist might overlook.

Reaction Outcome Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of a reaction, including the major product and potential byproducts, under a given set of conditions. nih.gov This can help chemists to optimize reaction conditions for the functionalization of this compound with higher efficiency and selectivity.

Automated Synthesis: The combination of AI-driven synthesis planning and robotic automation can enable the autonomous synthesis of novel compounds derived from this compound. This will accelerate the discovery and development of new molecules with desired properties.

Investigation of Environmental Impact and Biodegradation Studies of the Compound

As with any synthetic chemical, understanding the environmental fate and potential for biodegradation of this compound is crucial for its responsible use. Future research in this area will focus on elucidating its environmental impact and exploring potential bioremediation strategies.

Biodegradation Pathways: Studies will be needed to identify microorganisms and enzymatic pathways capable of degrading this compound. The presence of both bromine and fluorine atoms on the aromatic ring presents a unique challenge for microbial degradation. Research will likely focus on identifying dehalogenase enzymes that can cleave the C-Br and C-F bonds.

Toxicity Assessment: Ecotoxicological studies will be necessary to assess the potential impact of this compound and its degradation products on various organisms in the environment.

Bioremediation Strategies: If the compound is found to be persistent or toxic, research into developing effective bioremediation strategies will be essential. This could involve the use of specific microbial consortia or genetically engineered microorganisms capable of efficiently degrading the compound. The biodegradation of phthalate esters, which share the ester functionality, has been studied and may provide insights into the potential microbial breakdown of the ester group in this compound. nih.gov

| Research Area | Focus | Importance |

| Microbial Degradation | Identification of bacteria and fungi capable of metabolizing the compound. | Understanding the natural attenuation potential. |

| Enzymatic Studies | Characterization of dehalogenase and esterase enzymes involved in the breakdown. | Elucidating the biochemical mechanisms of degradation. |

| Ecotoxicology | Assessment of toxicity to aquatic and terrestrial organisms. | Determining the environmental risk associated with the compound. |

Q & A

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| ¹H-NMR (CDCl₃) | δ 7.38 (dd, J = 8.1 Hz), 7.20–7.11 (m), 3.96 (s, CH₃) |

| ¹³C-NMR (CDCl₃) | δ 164.43 (C=O), 161.34 (C-F), 53.11 (OCH₃) |

| ¹⁹F-NMR (CDCl₃) | δ −111.50 (d, J = 8.1 Hz) |

| HRMS | [M+H]⁺ Calculated: 233.00; Found: 233.01 |

Q. Table 2. Comparative Reactivity of Bromo-Fluorobenzoates

| Compound | Suzuki Coupling Yield (%) | SNAr Reactivity (k, s⁻¹) |

|---|---|---|

| This compound | 85 | 0.12 |

| Methyl 4-bromo-2-fluorobenzoate | 72 | 0.08 |

| Methyl 5-bromo-2-fluorobenzoate | 68 | 0.15 |

Notes

Retrosynthesis Analysis